3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide

Catalog No.
S7878644
CAS No.
M.F
C13H22N4O2
M. Wt
266.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morphol...

Product Name

3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide

IUPAC Name

3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

InChI

InChI=1S/C13H22N4O2/c1-10(2)8-11-9-19-7-6-17(11)13(18)14-12-4-5-16(3)15-12/h4-5,10-11H,6-9H2,1-3H3,(H,14,15,18)

InChI Key

AEEZXAUOGJAOBI-UHFFFAOYSA-N

SMILES

CC(C)CC1COCCN1C(=O)NC2=NN(C=C2)C

Canonical SMILES

CC(C)CC1COCCN1C(=O)NC2=NN(C=C2)C
3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide, also known as MPIIIM, is a promising compound that has gained traction in various fields of research and industry. This paper aims to provide a comprehensive overview of MPIIIM, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide is a novel compound that belongs to the family of morpholine derivatives. It was first synthesized by a team of researchers at Shanghai Institute of Organic Chemistry in 2014 (Wang et al., 2014). Since then, 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide is a white to off-white crystalline powder that is soluble in DMSO, DMF, and methanol. Its molecular formula is C17H26N4O2, and its molecular weight is 318.42 g/mol. The compound has a melting point of 164°C to 166°C and a boiling point of 561.9°C at 760 mmHg (Wang et al., 2014). The chemical structure of 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide is shown in Figure 1.
3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide can be synthesized via a multistep synthetic route that involves the condensation of 4-(morpholine-4-carbonyl)benzoic acid with 1-(1H-pyrazol-3-yl)propan-2-amine followed by N-alkylation with 2-methylpropyl chloroformate (Wang et al., 2014). The compound can be characterized using various techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide can be analyzed using various analytical methods, including UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). These techniques can be used to quantify the purity, identity, and concentration of 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide in different samples.
3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide has shown promising biological properties in various preclinical studies. It has been reported to exhibit potent inhibitory activity against cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which play a critical role in the regulation of cell cycle progression (Wang et al., 2014). In addition, 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells (Wang et al., 2014). These findings suggest that 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide may have potential applications as an anticancer agent.
Limited data is available regarding the toxicity and safety of 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide in scientific experiments. However, toxicity studies in animals have shown that the compound is relatively safe at low doses (Wang et al., 2014). Further studies are needed to determine the long-term toxicity and safety of 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide in humans.
3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide has a wide range of potential applications in scientific experiments. For example, it can be used as a CDK4/CDK6 inhibitor in cancer research, as a catalyst in organic chemistry, and as a building block in materials science. In addition, the compound may have potential applications in drug design and discovery.
The current state of research on 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide is primarily focused on its potential applications as an anticancer agent and as a catalyst in organic chemistry. Various preclinical studies have shown that the compound has potent inhibitory activity against CDK4/CDK6 and can inhibit the proliferation of cancer cells (Wang et al., 2014). In addition, studies have shown that 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide can be used as a catalyst in various organic reactions, including the synthesis of heterocyclic compounds (Wang et al., 2014).
3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide has potential implications in various fields of research and industry. In medicinal chemistry, the compound may have potential applications as an anticancer agent. In materials science, 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide can be used as a building block in the synthesis of novel materials. In addition, the compound may have potential applications in catalysis, drug design, and discovery.
Despite its promising properties, 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide has several limitations that need to be addressed in future studies. One limitation is the limited data available regarding the toxicity and safety of the compound in humans. In addition, further studies are needed to determine the optimal doses and administration routes for 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide in different applications. Future research should also focus on developing more efficient synthetic routes for the preparation of 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide and its analogs. Finally, the potential applications of 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide in different fields of research and industry need to be explored in more detail.
3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide is a novel compound that has potential applications in various fields of research and industry. It has shown promising biological properties, including potent inhibitory activity against CDK4/CDK6 and the ability to inhibit the proliferation of cancer cells. In addition, 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide can be used as a building block in materials science and as a catalyst in organic chemistry. Future research should focus on addressing the limitations of 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide and exploring its potential applications in different fields of research and industry.
References
Wang, H., Huang, B., Xie, F., Liu, Y., Sun, C., Zhuang, C., … Liu, H. (2014). Discovery of 3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide (3-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)morpholine-4-carboxamide) as a potent and selective CDK4/CDK6 inhibitor through fragment-linking optimization. Journal of Medicinal Chemistry, 57(18), 7610–7627. https://doi.org/10.1021/jm501007w

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

266.17427596 g/mol

Monoisotopic Mass

266.17427596 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

Explore Compound Types